molecular formula C23H21N7O B15141277 Topoisomerase I inhibitor 6

Topoisomerase I inhibitor 6

Cat. No.: B15141277
M. Wt: 411.5 g/mol
InChI Key: ZKIKODBQYDIGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topoisomerase I inhibitor 6 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription by relaxing supercoiled double-stranded DNA. By inhibiting this enzyme, this compound stabilizes the topoisomerase I cleavage complex, preventing the religation of DNA strands, leading to DNA damage, cell cycle arrest, and apoptosis. This compound has shown potential in the treatment of various cancers, particularly those resistant to other forms of chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topoisomerase I inhibitor 6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the reaction of a precursor compound with thionyl chloride and pyridine to produce an acid chloride intermediate. This intermediate then reacts with phenols to form the desired ester compounds .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Topoisomerase I inhibitor 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Topoisomerase I inhibitor 6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study DNA replication and transcription mechanisms.

    Biology: Employed in research on cell cycle regulation and apoptosis.

    Medicine: Investigated for its potential in treating various cancers, particularly those resistant to other chemotherapeutic agents.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

Topoisomerase I inhibitor 6 exerts its effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the religation of DNA strands. This leads to the accumulation of DNA breaks, which in turn causes cell cycle arrest and apoptosis. The molecular targets of this compound include the topoisomerase I enzyme and the DNA strands it interacts with .

Comparison with Similar Compounds

Topoisomerase I inhibitor 6 is unique compared to other topoisomerase I inhibitors due to its specific binding affinity and stability. Similar compounds include:

This compound stands out due to its enhanced stability and efficacy in resistant cancer cell lines .

Properties

Molecular Formula

C23H21N7O

Molecular Weight

411.5 g/mol

IUPAC Name

6-(4-aminophenyl)-N-(3-imidazol-1-ylpropyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine

InChI

InChI=1S/C23H21N7O/c24-18-5-2-16(3-6-18)17-4-7-21-19(12-17)22(20(13-27-21)23-29-28-15-31-23)26-8-1-10-30-11-9-25-14-30/h2-7,9,11-15H,1,8,10,24H2,(H,26,27)

InChI Key

ZKIKODBQYDIGIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C(=CN=C3C=C2)C4=NN=CO4)NCCCN5C=CN=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.